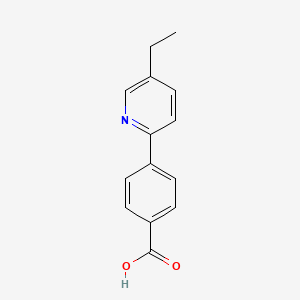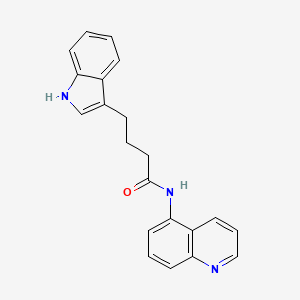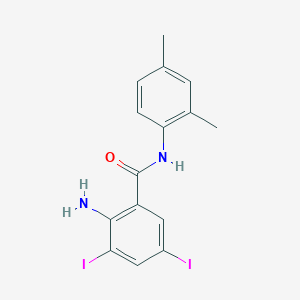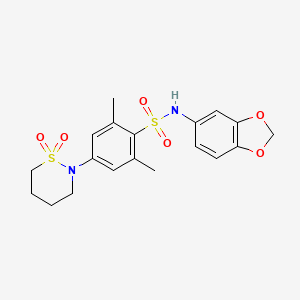![molecular formula C14H15N5O B12485654 3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}MORPHOLINE is a complex heterocyclic compound that features a triazole ring fused with a phthalazine moiety, and a morpholine ring attached to the phthalazine. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}MORPHOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
3-METHYL-1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE: A closely related compound with similar structural features but lacking the morpholine ring.
1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Another heterocyclic compound with a triazole ring fused to a thiadiazine moiety.
Uniqueness
4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}MORPHOLINE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H15N5O |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)morpholine |
InChI |
InChI=1S/C14H15N5O/c1-10-15-16-13-11-4-2-3-5-12(11)14(17-19(10)13)18-6-8-20-9-7-18/h2-5H,6-9H2,1H3 |
Clave InChI |
YNKPXEQFVCHZLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide](/img/structure/B12485582.png)

![7-(2-Methylbutan-2-yl)-2-(2-nitrophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485600.png)
![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)

![4-[(Naphthalen-1-ylmethyl)amino]phenol](/img/structure/B12485630.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)

![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
![2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)
